molecular formula C7H7ClN2 B1354139 2-Chlor-6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin CAS No. 810668-57-6

2-Chlor-6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin

Katalognummer B1354139
CAS-Nummer: 810668-57-6
Molekulargewicht: 154.6 g/mol
InChI-Schlüssel: MSLXPRCFQNRAPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the CAS Number: 1256811-82-1 . It has a linear formula of C7H5ClN2O . The IUPAC name for this compound is 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process was performed using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) . The molecular weight is 168.58 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.58 . It is stored at room temperature in an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „2-Chlor-6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin", mit Fokus auf einzigartige Anwendungen in verschiedenen Bereichen:

Pharmakologische Anwendungen

Diese Verbindung wurde als allosterischer Modulator des M4-muskarinischen Acetylcholinrezeptors identifiziert . Sie hat potenzielle Anwendungen bei der Behandlung oder Prävention von neurologischen und psychiatrischen Erkrankungen, bei denen M4-muskarinische Acetylcholinrezeptoren beteiligt sind.

Synthetische Ansätze in der medizinischen Chemie

Pyrrolopyrazinderivate, die die Struktur dieser Verbindung beinhalten, werden hinsichtlich ihrer synthetischen Ansätze und biologischen Aktivitäten untersucht. Diese Derivate haben in der medizinischen Chemie Bedeutung für die Entwicklung neuer Therapeutika .

Chemische Synthese und Oxidationsprozesse

Die Verbindung ist an chemischen Syntheseprozessen beteiligt, wie z. B. der direkten Oxidation von Cyclopentenopyridin-Analogen, um verwandte Verbindungen mit potenziellen Anwendungen in verschiedenen chemischen Industrien zu erzeugen .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H320-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Biochemische Analyse

Biochemical Properties

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine and RIPK1 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of RIPK1 by 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine can lead to reduced necroptosis, thereby affecting cell survival and inflammation . Furthermore, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, ultimately impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition disrupts the downstream signaling cascade, leading to decreased cell death and inflammation. Additionally, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine may interact with other molecular targets, further modulating cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Over time, the degradation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine may lead to reduced efficacy in inhibiting RIPK1 and other targets. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of necroptosis and altered cellular functions, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and reduces necroptosis-related inflammation without causing significant toxicity . At higher doses, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with off-target proteins and accumulation in tissues . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins, which can affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine may be directed to specific subcellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy in modulating cellular processes and its potential for therapeutic applications.

Eigenschaften

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLXPRCFQNRAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463640
Record name 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

810668-57-6
Record name 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example A2(c) from 2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light brown solid. MS (m/e): 154.9 ([M+, 100%).
Name
2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared in analogy to Example A2 (c) from 2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light brown solid. MS (m/e): 154.9 ([M+, 100%).
[Compound]
Name
Example A2 ( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 2
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 4
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 6
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.